1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-

Medicinal Chemistry 5-HT6 Receptor Antagonists Structure-Activity Relationship

1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- (CAS 651334-84-8) is a synthetic indole derivative bearing a 3-arylsulfonyl moiety, a 5-chloro substituent on the indole core, and an N1-(piperidin-4-ylmethyl) group. The compound is positioned within the 3-sulfonylindole chemotype explored for serotonergic (5-HT₆ receptor) modulation.

Molecular Formula C20H20Cl2N2O2S
Molecular Weight 423.4 g/mol
CAS No. 651334-84-8
Cat. No. B12906895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-
CAS651334-84-8
Molecular FormulaC20H20Cl2N2O2S
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESC1CNCCC1CN2C=C(C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C20H20Cl2N2O2S/c21-15-2-1-3-17(10-15)27(25,26)20-13-24(12-14-6-8-23-9-7-14)19-5-4-16(22)11-18(19)20/h1-5,10-11,13-14,23H,6-9,12H2
InChIKeyJBEJTDQUPYTGDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-1H-indole (CAS 651334-84-8): Procurement-Relevant Structural and Pharmacological Profile


1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- (CAS 651334-84-8) is a synthetic indole derivative bearing a 3-arylsulfonyl moiety, a 5-chloro substituent on the indole core, and an N1-(piperidin-4-ylmethyl) group. The compound is positioned within the 3-sulfonylindole chemotype explored for serotonergic (5-HT₆ receptor) modulation [1]. Its structural architecture—specifically the 3-sulfonyl (rather than 5-sulfonyl) regiochemistry—defines a scaffold that has been investigated for CNS disorders such as cognitive decline and Alzheimer's disease [2]. The free piperidine NH offers a synthetic handle for further derivatization, distinguishing it from N-methylated analogs in procurement workflows.

Why 5-Chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-1H-indole Cannot Be Replaced by Generic Indole Analogs in Scientific Procurement


Within the 3-sulfonylindole class, substituent identity and regiochemistry on both the indole nucleus and the arylsulfonyl ring dictate receptor affinity and functional selectivity. A closely related positional isomer—5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(piperidin-2-ylmethyl)-1H-indole (CAS 651335-04-5)—differing only in the attachment point of the piperidine ring (4-ylmethyl vs. 2-ylmethyl), is catalogued as a discrete chemical entity with a separate CAS registry, implying distinct pharmacological and physicochemical properties . Similarly, the 5-chloro-3-(phenylsulfonyl) analog (CAS 651334-64-4), which lacks the meta-chloro substituent on the aryl ring, would be expected to diverge in lipophilicity, metabolic stability, and target engagement . Such structural nuances prevent interchangeable use of in-class compounds in SAR-dependent research programs, mandating precise procurement of the specified CAS number.

Quantitative Differentiation Evidence for CAS 651334-84-8 Against Its Closest Chemical Analogs


Regioisomeric Identity: 4-Piperidinylmethyl vs. 2-Piperidinylmethyl Substitution

The target compound (CAS 651334-84-8) bears the piperidine moiety at the 4-position of the methyl linker, whereas its closest positional isomer (CAS 651335-04-5) attaches the piperidine at the 2-position. This regioisomerism is not trivial: in related 3-sulfonylindole series, the N1-alkyl substituent geometry dictates the spatial orientation of the basic nitrogen relative to the sulfonyl pharmacophore, directly impacting 5-HT₆ receptor binding pose [REFS-1, REFS-2]. The two compounds are registered as distinct CAS entities and are supplied as separate products, reflecting their non-equivalence in biological systems.

Medicinal Chemistry 5-HT6 Receptor Antagonists Structure-Activity Relationship

Aryl Sulfonyl Substituent: 3-Chlorophenyl vs. Unsubstituted Phenyl

The target compound features a 3-chlorophenylsulfonyl group at the indole 3-position, whereas a closely related analog (CAS 651334-64-4) carries an unsubstituted phenylsulfonyl group. Meta-chloro substitution on the aryl ring influences both electronic character (electron-withdrawing effect) and lipophilicity of the sulfonyl moiety, parameters critical for receptor affinity and blood-brain barrier penetration in CNS drug discovery programs targeting 5-HT₆ receptors . This structural difference is reflected in the separate CAS registry and distinct commercial cataloguing.

Medicinal Chemistry 5-HT6 Receptor Ligand Design

Sulfonyl Regiochemistry: 3-Sulfonylindole vs. 5-Sulfonylindoline Scaffolds

The target compound places the sulfonyl group at the indole 3-position, whereas the patent class US20080318933A1 exemplifies 5-sulfonyl-1-piperidinyl indole/indoline derivatives [1]. In N-arylsulfonylindole SAR, the position of the sulfonyl acceptor on the indole nucleus governs the conformational preferences and the depth of ligand penetration into the 5-HT₆ binding pocket [2]. Vera et al. (2016) demonstrated that C-5 substitution on the indole of N-arylsulfonylindoles can be detrimental to 5-HT₆ affinity by sterically precluding optimal binding poses, underscoring the functional non-equivalence of 3-sulfonyl vs. 5-sulfonyl regioisomers.

Medicinal Chemistry 5-HT6 Antagonists Scaffold Hopping

Purity Benchmarking: Vendor-Supplied 97% HPLC Purity with Batch-Specific QC Documentation

The target compound is commercially supplied at a standard purity of 97% (HPLC), with batch-specific analytical documentation including NMR, HPLC, and GC traces available through reputable vendors . In contrast, certain positional isomer catalog entries (e.g., CAS 651335-04-5) are offered with equivalent purity specifications but represent chemically distinct entities. The availability of batch-specific QC data for CAS 651334-84-8 provides procurement traceability that generic or non-certified sources may lack.

Analytical Chemistry Quality Control Procurement Specifications

Optimal Application Scenarios for 5-Chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-1H-indole (CAS 651334-84-8)


5-HT₆ Receptor Antagonist Lead Optimization and SAR Expansion

The 3-sulfonylindole scaffold, with its free piperidine NH, is suitable for further N-functionalization to explore SAR around the basic amine position. The 5-chloro and 3-chlorophenylsulfonyl substituents provide a defined starting point for probing steric and electronic effects on 5-HT₆ binding affinity, as informed by the broader N-arylsulfonylindole literature [1]. This compound can serve as a key intermediate for generating focused compound libraries aimed at cognitive deficit indications.

Comparative Pharmacological Profiling Against Regioisomeric and Scaffold Analogs

Due to the availability of close structural analogs (e.g., 2-piperidinylmethyl regioisomer CAS 651335-04-5 and phenylsulfonyl analog CAS 651334-64-4), CAS 651334-84-8 enables systematic head-to-head comparisons of regioisomeric and substituent effects on target engagement, functional activity, and ADME properties within a single chemotype series .

Chemical Probe Development for CNS Target Validation

The compound's structural features—free piperidine basic center and chlorinated aromatic sulfonyl group—are consistent with CNS drug-like properties. The 3-sulfonylindole chemotype has been implicated in 5-HT₆ receptor modulation relevant to Alzheimer's disease and schizophrenia models [REFS-1, REFS-3]. CAS 651334-84-8 can be utilized as a starting point for developing chemical probes with defined selectivity profiles.

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